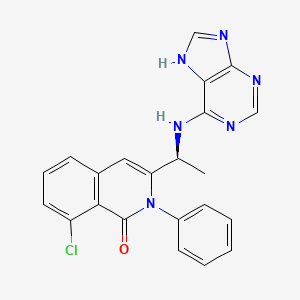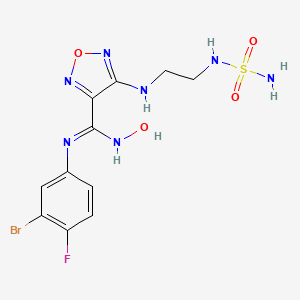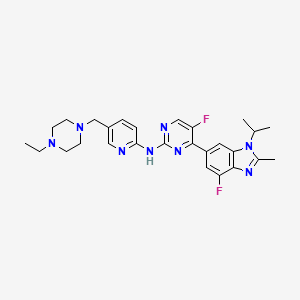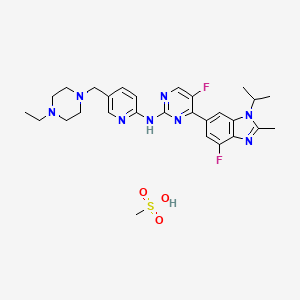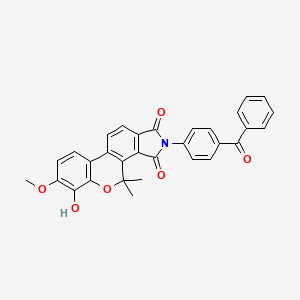
Osimertinib mesylate
Vue d'ensemble
Description
Le mésilate d’osimertinib est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) de troisième génération, principalement utilisé dans le traitement du cancer bronchique non à petites cellules (CBNPC) avec des mutations spécifiques . Il est connu pour son efficacité à cibler la mutation T790M du gène EGFR, souvent responsable de la résistance aux inhibiteurs de l’EGFR de première et de deuxième génération . Le mésilate d’osimertinib est commercialisé sous le nom de marque Tagrisso .
Applications De Recherche Scientifique
Osimertinib mesylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential for developing new therapeutic agents . In biology and medicine, this compound is extensively researched for its efficacy in treating NSCLC and other cancers with EGFR mutations . Its ability to penetrate the blood-brain barrier makes it a valuable option for treating brain metastases . In the industry, this compound is used as a model compound for developing new tyrosine kinase inhibitors .
Mécanisme D'action
Le mésilate d’osimertinib exerce ses effets en se liant de manière irréversible aux formes mutantes de l’EGFR, notamment les mutations T790M, L858R et la délétion de l’exon 19 . Cette liaison inhibe l’activité kinase du récepteur, bloquant ainsi les voies de signalisation qui favorisent la prolifération et la survie des cellules cancéreuses . La capacité du composé à cibler sélectivement l’EGFR muté tout en épargnant le récepteur de type sauvage réduit le risque d’effets indésirables et améliore son efficacité thérapeutique .
Safety and Hazards
Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .
Analyse Biochimique
Biochemical Properties
Osimertinib mesylate interacts with several enzymes, proteins, and other biomolecules. It is metabolized by the CYP3A4 enzyme in humans . In addition, it has been found to interact with the murine Cyp2d gene cluster . Importantly, a novel pathway of this compound disposition involving CPY1A1 has been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell death in NSCLC cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to trigger inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, which might contribute to increased phagocytosis on cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an irreversible EGFR-TKI that selectively targets EGFR with T790M resistance mutation by forming a covalent bond with residue C797 in the ATP-binding site of mutant EGFR resistance mutations . This results in poor prognosis for late-stage disease . Furthermore, this compound has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound inevitably develops during treatment, limiting its long-term effectiveness . The combination of this compound with pemetrexed or cisplatin has been found to prevent or at least delay the onset of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that this compound significantly inhibits tumor growth in mouse xenograft models of EGFR-driven cancers . In 50% of mice, drug resistance eventually develops .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4 enzyme in humans . A novel pathway of this compound disposition involving CPY1A1 has also been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is extensively distributed and metabolized in humans and is eliminated primarily via the fecal route .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du mésilate d’osimertinib implique de multiples étapes, notamment la formation de la structure principale et la fonctionnalisation subséquente. Le processus commence généralement par la préparation de l’intermédiaire clé, qui est ensuite soumis à diverses réactions chimiques afin d’introduire les groupes fonctionnels souhaités . Les conditions de réaction impliquent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle : La production industrielle du mésilate d’osimertinib suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend l’utilisation de techniques de pointe telles que la granulation à sec et le compactage à rouleaux afin de garantir une qualité et une efficacité constantes . Le produit final est formulé en comprimés pour l’administration orale .
Analyse Des Réactions Chimiques
Types de réactions : Le mésilate d’osimertinib subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour son métabolisme et son efficacité à cibler les cellules cancéreuses .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le mésilate d’osimertinib comprennent les enzymes du cytochrome P450, qui jouent un rôle important dans ses voies métaboliques . Les conditions impliquent souvent des niveaux de pH et des températures spécifiques pour faciliter les réactions souhaitées .
Principaux produits formés : Les principaux produits formés à partir des réactions du mésilate d’osimertinib comprennent les métabolites déméthylés et hydroxylés . Ces métabolites sont essentiels à ses effets thérapeutiques et sont étroitement surveillés au cours des études cliniques .
Applications de la recherche scientifique
Le mésilate d’osimertinib a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie . En chimie, il est étudié pour ses propriétés chimiques uniques et son potentiel de développement de nouveaux agents thérapeutiques . En biologie et en médecine, le mésilate d’osimertinib est largement étudié pour son efficacité dans le traitement du CBNPC et d’autres cancers avec des mutations de l’EGFR . Sa capacité à pénétrer la barrière hémato-encéphalique en fait une option précieuse pour le traitement des métastases cérébrales . Dans l’industrie, le mésilate d’osimertinib est utilisé comme composé modèle pour développer de nouveaux inhibiteurs de la tyrosine kinase .
Comparaison Avec Des Composés Similaires
Le mésilate d’osimertinib est comparé à d’autres inhibiteurs de la tyrosine kinase de l’EGFR tels que le géfitinib, l’erlotinib, l’afatinib et le dacomitinib . Contrairement aux inhibiteurs de première et de deuxième génération, le mésilate d’osimertinib est très efficace contre la mutation T790M, qui est une cause fréquente de résistance aux traitements antérieurs . Sa capacité unique à pénétrer la barrière hémato-encéphalique et à cibler les métastases cérébrales le distingue davantage des autres composés similaires .
Liste des composés similaires :- Gefitinib
- Erlotinib
- Afatinib
- Dacomitinib
Les propriétés uniques et la grande efficacité du mésilate d’osimertinib en font un atout précieux dans l’arsenal de traitements du CBNPC et d’autres cancers positifs aux mutations de l’EGFR .
Propriétés
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2070014-82-1 | |
| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101027822 | |
| Record name | Osimertinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-66-1 | |
| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osimertinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osimertinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSIMERTINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



